

Spectroscopic Analysis of 4-Methyl-1-pentyne: A Technical Guide

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Compound of Interest		
Compound Name:	4-Methyl-1-pentyne	
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This guide provides an in-depth analysis of the spectroscopic data for **4-Methyl-1-pentyne** (Isobutylacetylene), a terminal alkyne with the chemical formula C₆H₁₀. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

4-Methyl-1-pentyne is a colorless liquid with a molecular weight of 82.14 g/mol .[1][2] Its structure consists of a five-carbon chain with a methyl group at the fourth carbon and a terminal triple bond between the first and second carbons.

IUPAC Name: 4-methylpent-1-yne[3] CAS Number: 7154-75-8[1][3] Molecular Formula: $C_6H_{10}[1][3]$

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **4-Methyl-1-pentyne** in a structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **4-Methyl-1-pentyne**, both ¹H and ¹³C NMR provide distinct signals corresponding to the unique chemical environments of the nuclei.



Table 1: ¹H NMR Spectroscopic Data for **4-Methyl-1-pentyne**

Protons (Position)	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-1 (≡C-H)	~1.8 - 2.1	Triplet	~2.6
H-3 (-CH ₂ -)	~2.0	Doublet of Triplets	~6.8, ~2.6
H-4 (-CH-)	~1.8	Nonet (Multiplet)	~6.8
H-5 (-CH ₃) ₂	~1.0	Doublet	~6.8

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Data is compiled from typical values for terminal alkynes and available spectral data. Specific shifts from one source indicate values around 2.080, 1.959, 1.825, and 0.990 ppm.[4]

Table 2: ¹³C NMR Spectroscopic Data for **4-Methyl-1-pentyne**

Carbon (Position)	Chemical Shift (δ) in ppm
C-1 (≡C-H)	~68.0
C-2 (-C≡)	~84.0
C-3 (-CH ₂ -)	~28.5
C-4 (-CH-)	~27.5
C-5 (-(CH ₃) ₂)	~22.0

Solvent: CDCl₃. Chemical shifts are typical for terminal alkynes and their alkyl chains. The sphybridized carbons of terminal alkynes typically resonate with the ≡C-H carbon appearing around 65–85 ppm and the internal alkyne carbon (≡C-R) in the range of 70–100 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-Methyl-1-pentyne** is characterized by the distinct vibrations of its terminal alkyne group.



Table 3: Key IR Absorption Bands for 4-Methyl-1-pentyne

Functional Group	Vibration Mode	Absorption Range (cm ⁻¹)	Intensity
≡С-Н	Stretch	3330 - 3270	Strong, Narrow
-C≡C-	Stretch	2260 - 2100	Weak to Medium
≡С-Н	Bend	700 - 610	Strong, Broad
C-H (sp³)	Stretch	3000 - 2850	Strong
C-H (sp³)	Bend	1470 - 1365	Medium

These are characteristic absorption regions for terminal alkynes.[6][7] The C≡C stretch is often weak due to the low change in dipole moment during the vibration.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features. The electron ionization (EI) mass spectrum of **4-Methyl-1-pentyne** shows several characteristic fragments.

Table 4: Major Fragments in the Mass Spectrum of 4-Methyl-1-pentyne

m/z	Proposed Fragment Ion	Relative Intensity
82	[C ₆ H ₁₀]+ (Molecular Ion)	Medium
81	[C ₆ H ₉] ⁺	High
67	[C₅H ₇]+	High
41	[C₃H₅]+ (Allyl Cation)	Base Peak (100%)
39	[C ₃ H ₃]+	High



Data is based on typical fragmentation patterns for terminal alkynes and available database information from sources like the NIST WebBook.[1] The loss of a hydrogen atom from the molecular ion (M-1) is a common feature for terminal alkynes.[10]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may vary and should be optimized accordingly.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-20 mg of **4-Methyl-1-pentyne** for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[11][12]
- Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[11][12] Ensure no solid particles are present by filtering through a small plug of glass wool if necessary.[12]
- Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Data Acquisition:
 - Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[11]
 - Shimming: The magnetic field homogeneity is optimized to improve signal resolution and obtain sharp peaks.[11]
 - Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[11]
 - Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse sequence, acquisition time, relaxation delay) and acquire the spectrum.
- Data Processing: Process the raw data by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).



IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid):
 - Place one to two drops of neat 4-Methyl-1-pentyne onto the surface of a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top, gently pressing to create a thin capillary film of the liquid between the plates.
- Instrument Setup: Place the salt plate assembly in the sample holder of the FTIR spectrometer.
- Data Acquisition:
 - Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O absorptions.
 - Sample Scan: Acquire the spectrum of the sample. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Identify and label the significant peaks.

Mass Spectrometry (Electron Ionization - EI) Protocol

- Sample Introduction: Introduce a small amount of the volatile 4-Methyl-1-pentyne into the
 mass spectrometer, typically via a gas chromatography (GC) column or a direct insertion
 probe. The system is maintained under a high vacuum.[13]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron, forming a positively charged molecular ion (radical cation, M⁺).[13]
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

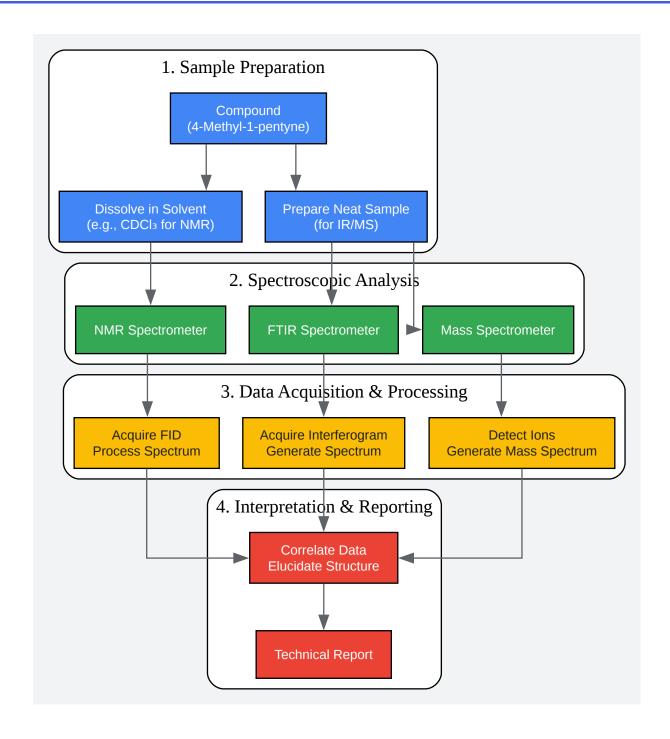


- Mass Analysis: The positively charged ions are accelerated out of the ion source and into the
 mass analyzer. A magnetic field deflects the ions based on their mass-to-charge (m/z) ratio;
 lighter ions are deflected more than heavier ones.[13]
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
- Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak is designated as the base peak with 100% relative abundance.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methyl-1-pentyne**.





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Caption: General workflow for spectroscopic analysis of a chemical compound.

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